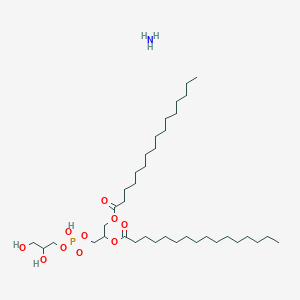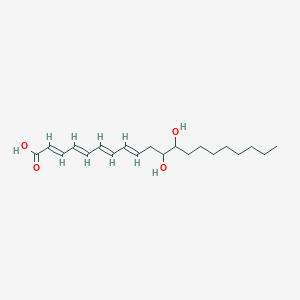
11,12-Dihydroxyeicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,12-Dihydroxyeicosatetraenoic acid (11,12-DHET) is a bioactive lipid mediator that is derived from the metabolism of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules that are involved in a wide range of physiological and pathological processes in the body. 11,12-DHET has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-atherosclerotic properties.
Wirkmechanismus
The mechanism of action of 11,12-Dihydroxyeicosatetraenoic acid is not fully understood, but it is thought to involve the activation of various signaling pathways. In cardiovascular disease, 11,12-Dihydroxyeicosatetraenoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer, 11,12-Dihydroxyeicosatetraenoic acid has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In inflammation, 11,12-Dihydroxyeicosatetraenoic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of inflammation and lipid metabolism.
Biochemische Und Physiologische Effekte
11,12-Dihydroxyeicosatetraenoic acid has various biochemical and physiological effects in the body. In cardiovascular disease, 11,12-Dihydroxyeicosatetraenoic acid has been shown to reduce oxidative stress, inhibit the proliferation and migration of vascular smooth muscle cells, and promote vasodilation. In cancer, 11,12-Dihydroxyeicosatetraenoic acid has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce angiogenesis. In inflammation, 11,12-Dihydroxyeicosatetraenoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and promote the resolution of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 11,12-Dihydroxyeicosatetraenoic acid in lab experiments is that it is a naturally occurring molecule that is present in the body, which makes it more physiologically relevant than synthetic compounds. Additionally, 11,12-Dihydroxyeicosatetraenoic acid is relatively stable and can be measured using various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). However, one limitation of using 11,12-Dihydroxyeicosatetraenoic acid in lab experiments is that it is a relatively minor metabolite of arachidonic acid, which means that it may be present in low concentrations in biological samples.
Zukünftige Richtungen
There are several future directions for research on 11,12-Dihydroxyeicosatetraenoic acid. One area of interest is the development of novel therapeutic agents that target the synthesis or action of 11,12-Dihydroxyeicosatetraenoic acid for the treatment of cardiovascular disease, cancer, and inflammation. Another area of interest is the elucidation of the molecular mechanisms underlying the biological effects of 11,12-Dihydroxyeicosatetraenoic acid, which may lead to the identification of new drug targets. Additionally, the measurement of 11,12-Dihydroxyeicosatetraenoic acid in biological samples may have diagnostic and prognostic value in various diseases.
Synthesemethoden
11,12-Dihydroxyeicosatetraenoic acid can be synthesized from arachidonic acid through the action of cytochrome P450 enzymes. Specifically, the enzyme CYP2J2 converts arachidonic acid to 11,12-epoxyeicosatrienoic acid (11,12-EET), which is then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to produce 11,12-Dihydroxyeicosatetraenoic acid. Alternatively, 11,12-Dihydroxyeicosatetraenoic acid can be synthesized from 11,12-EET through the action of the enzyme 11,12-EET diol synthase.
Wissenschaftliche Forschungsanwendungen
11,12-Dihydroxyeicosatetraenoic acid has been studied extensively in the context of cardiovascular disease, cancer, and inflammation. In cardiovascular disease, 11,12-Dihydroxyeicosatetraenoic acid has been shown to have anti-atherosclerotic effects by inhibiting the proliferation and migration of vascular smooth muscle cells and reducing oxidative stress. In cancer, 11,12-Dihydroxyeicosatetraenoic acid has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation and migration. In inflammation, 11,12-Dihydroxyeicosatetraenoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
CAS-Nummer |
122087-32-5 |
|---|---|
Produktname |
11,12-Dihydroxyeicosatetraenoic acid |
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-11,12-dihydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6-8,10-11,13-14,17-19,21-22H,2-5,9,12,15-16H2,1H3,(H,23,24)/b7-6+,11-8+,13-10+,17-14+ |
InChI-Schlüssel |
FIEQPEXIQSRLJW-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)O |
SMILES |
CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCC(C(CC=CC=CC=CC=CC(=O)O)O)O |
Synonyme |
11,12-DHETE 11,12-dihydroxy-eicosatetraenoic acid 11,12-dihydroxyeicosatetraenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)

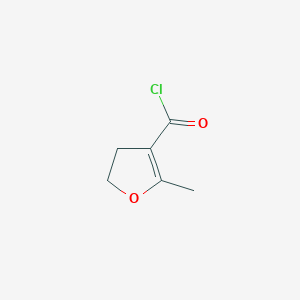
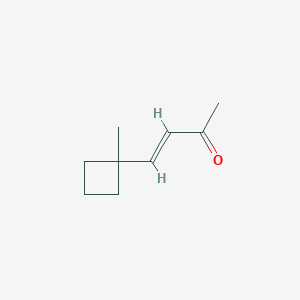
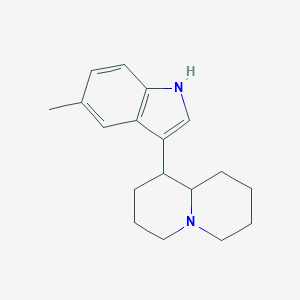
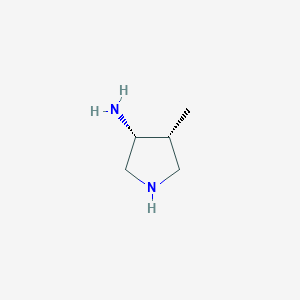
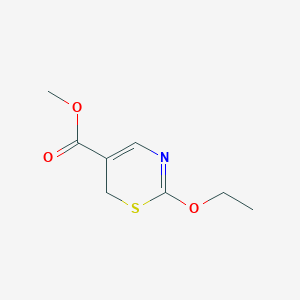
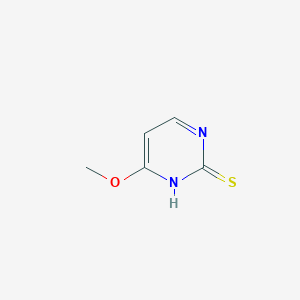
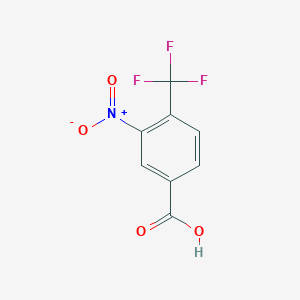
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
